REACTION_SMILES
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[CH3:1][C:2]([O:3][C:4](=[O:5])[N:8]1[CH2:9][CH2:10][N:11]([C:14]([c:15]2[cH:16][cH:17][c:18]([CH:21]=[CH:22][c:23]3[n:24][nH:25][c:26]4[cH:27][cH:28][cH:29][cH:30][c:31]34)[cH:19][cH:20]2)=[O:32])[CH2:12][CH2:13]1)([CH3:6])[CH3:7].[CH3:33][OH:34].[CH3:35][OH:36].[ClH:37]>>[NH:8]1[CH2:9][CH2:10][N:11]([C:14]([c:15]2[cH:16][cH:17][c:18]([CH:21]=[CH:22][c:23]3[n:24][nH:25][c:26]4[cH:27][cH:28][cH:29][cH:30][c:31]34)[cH:19][cH:20]2)=[O:32])[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(C(=O)c2ccc(C=Cc3n[nH]c4ccccc34)cc2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(c1ccc(C=Cc2n[nH]c3ccccc23)cc1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][C:2]([O:3][C:4](=[O:5])[N:8]1[CH2:9][CH2:10][N:11]([C:14]([c:15]2[cH:16][cH:17][c:18]([CH:21]=[CH:22][c:23]3[n:24][nH:25][c:26]4[cH:27][cH:28][cH:29][cH:30][c:31]34)[cH:19][cH:20]2)=[O:32])[CH2:12][CH2:13]1)([CH3:6])[CH3:7].[CH3:33][OH:34].[CH3:35][OH:36].[ClH:37]>>[NH:8]1[CH2:9][CH2:10][N:11]([C:14]([c:15]2[cH:16][cH:17][c:18]([CH:21]=[CH:22][c:23]3[n:24][nH:25][c:26]4[cH:27][cH:28][cH:29][cH:30][c:31]34)[cH:19][cH:20]2)=[O:32])[CH2:12][CH2:13]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C(=O)c2ccc(C=Cc3n[nH]c4ccccc34)cc2)CC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccc(C=Cc2n[nH]c3ccccc23)cc1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |